molecular formula C19H14Cl2INO2S2 B1192755 GlfT2-IN-31

GlfT2-IN-31

Cat. No. B1192755
M. Wt: 550.2505
InChI Key: PSOAPBHUVMGOSE-OEXZBZRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GlfT2-IN-31 is a novel Galactofuranosyltransferase 2 (GlfT2) inhibitor.

Scientific Research Applications

Structural Insights into GlfT2

GlfT2, a key enzyme in mycobacterial cell wall biosynthesis, has been extensively studied for its unique structure and functional mechanisms. Wheatley et al. (2012) elucidated the crystal structure of GlfT2, revealing its homotetrameric architecture and distinctive nucleotide-binding site, providing insights into its polymerizing glycosyltransferase activity. This research is crucial for understanding the enzymatic process and designing anti-mycobacterial therapeutics (Wheatley et al., 2012).

Inhibitor Design and Computational Analysis

The search for effective inhibitors of GlfT2 has been a focal point of research due to its role in tuberculosis. Ortiz et al. (2019) conducted molecular docking and 3D-QSAR studies to design potent GlfT2 inhibitors, providing a framework for novel therapeutic strategies against tuberculosis (Ortiz et al., 2019).

Processivity and Length Control

Levengood et al. (2011) developed a mass spectrometry assay to study GlfT2's processive mechanism, offering direct evidence of its processive polymerase action, which is vital for understanding carbohydrate polymerization reactions (Levengood, Splain & Kiessling, 2011).

Evaluation of Flavonoids as Inhibitors

Madeswaran and Midhuna (2022) investigated the potential of flavonoids as GlfT2 inhibitors through molecular docking studies. Their findings indicate that certain flavonoids, like Silibinin, could effectively inhibit GlfT2, suggesting a novel approach to tuberculosis treatment (Madeswaran & Midhuna, 2022).

Catalytic Mechanism Analysis

Janoš et al. (2020) applied transition path sampling to study GlfT2's translocation step in the catalytic mechanism, providing an atomistic understanding of the enzyme's function. This research is pivotal for comprehending the biosynthesis of the galactan chain (Janoš, Tvaroška, Dellago & Koča, 2020).

Exploring Sulfonium Ion Inhibitors

Li and Lowary (2014) synthesized sulfonium ion compounds as potential inhibitors of GlfT2, contributing to the exploration of novel therapeutic agents targeting mycobacterial cell wall biosynthesis (Li & Lowary, 2014).

Bifunctional Catalysis and Glycosidic Linkage

May et al. (2012) discovered that GlfT2 uses a single active site for its bifunctional catalysis, challenging the paradigm of glycosyltransferases and illuminating the versatility of these enzymes in polysaccharide synthesis (May, Levengood, Splain, Brown & Kiessling, 2012).

properties

Product Name

GlfT2-IN-31

Molecular Formula

C19H14Cl2INO2S2

Molecular Weight

550.2505

IUPAC Name

(R,E)-2-(5-(3,4-dichlorobenzylidene)-2-thioxothiazolidin-3-yl)-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C19H14Cl2INO2S2/c20-15-6-3-12(8-16(15)21)7-14-10-23(19(26)27-14)17(18(24)25)9-11-1-4-13(22)5-2-11/h1-8,17H,9-10H2,(H,24,25)/b14-7+/t17-/m1/s1

InChI Key

PSOAPBHUVMGOSE-OEXZBZRSSA-N

SMILES

O=C(O)[C@H](N(C/1)C(SC1=C\C2=CC=C(Cl)C(Cl)=C2)=S)CC3=CC=C(I)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GlfT2-IN-31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GlfT2-IN-31
Reactant of Route 2
GlfT2-IN-31
Reactant of Route 3
GlfT2-IN-31
Reactant of Route 4
Reactant of Route 4
GlfT2-IN-31
Reactant of Route 5
Reactant of Route 5
GlfT2-IN-31
Reactant of Route 6
GlfT2-IN-31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.